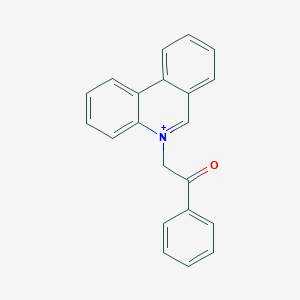

5-(2-Oxo-2-phenylethyl)phenanthridinium

説明

5-(2-Oxo-2-phenylethyl)phenanthridinium is a phenanthridinium derivative featuring a 2-oxo-2-phenylethyl substituent at the 5-position of the heterocyclic core. Phenanthridinium compounds are characterized by their planar aromatic structure, which enables DNA intercalation, making them relevant in anticancer and antimicrobial research . The 2-oxo-2-phenylethyl group introduces steric and electronic modifications that influence binding affinity, selectivity, and biological activity.

特性

分子式 |

C21H16NO+ |

|---|---|

分子量 |

298.4 g/mol |

IUPAC名 |

2-phenanthridin-5-ium-5-yl-1-phenylethanone |

InChI |

InChI=1S/C21H16NO/c23-21(16-8-2-1-3-9-16)15-22-14-17-10-4-5-11-18(17)19-12-6-7-13-20(19)22/h1-14H,15H2/q+1 |

InChIキー |

UWIOKYAIGKSWAX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |

正規SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key phenanthridinium derivatives and their properties relative to 5-(2-Oxo-2-phenylethyl)phenanthridinium:

Key Findings

- DNA Binding Affinity : 5-(2-Oxo-2-phenylethyl)phenanthridinium’s bulky phenyl group may reduce intercalation efficiency compared to smaller substituents (e.g., methyl in 5-Methylphenanthridinium E), as steric hindrance limits deep DNA groove penetration . Ethidium bromide, with its simpler ethyl group, exhibits stronger intercalation due to minimal steric interference .

- Antitumor Activity : Phenanthridinium-bis-nucleobase conjugates demonstrate superior in vitro antitumor activity (e.g., against HeLa cells) compared to 5-(2-Oxo-2-phenylethyl)phenanthridinium, likely due to dual binding modes (intercalation + nucleobase pairing) .

- Synthetic Accessibility : Gold-catalyzed methods for 5-Methylphenanthridinium E (82% yield) are more efficient than multi-step syntheses required for 5-(2-Oxo-2-phenylethyl)phenanthridinium, which involves challenging ketone functionalization .

Toxicity and Selectivity

- 5-(2-Oxo-2-phenylethyl)phenanthridinium’s toxicity profile remains less characterized than pyridophenanthridinone analogs (e.g., pyridophenanthridinon derivatives), which show low in vivo toxicity in murine models due to metabolic stability from fused pyridine rings .

Notes

Substituent Effects : The 2-oxo-2-phenylethyl group’s electron-withdrawing nature may enhance oxidative stability but reduce solubility in aqueous media compared to alkyl-substituted analogs .

Synthetic Optimization : Transition-metal catalysis (e.g., gold) could improve the scalability of 5-(2-Oxo-2-phenylethyl)phenanthridinium derivatives, as demonstrated for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。